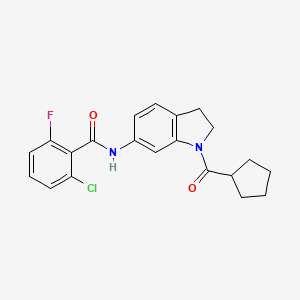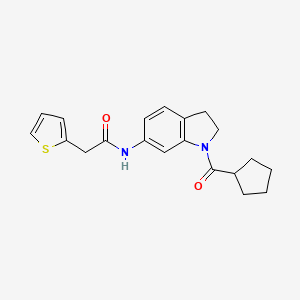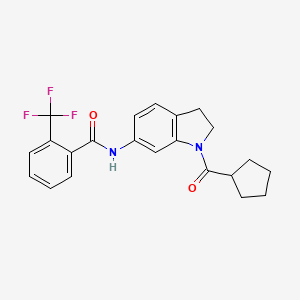
2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide (hereafter referred to as 2-Chloro-6-Fluorobenzamide) is a synthetic compound with potential applications in medicinal chemistry. It is a derivative of benzamide and belongs to a class of compounds known as heterocyclic amines. 2-Chloro-6-Fluorobenzamide has been studied for its potential use as an inhibitor of cyclooxygenase-2 (COX-2) and for its ability to modulate the activity of certain enzymes.
Mechanism of Action
2-Chloro-6-Fluorobenzamide is thought to act as an inhibitor of cyclooxygenase-2 (2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide) by blocking the active site of the enzyme. This prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammatory response. In addition, 2-Chloro-6-Fluorobenzamide has been found to modulate the activity of certain enzymes, including lipoxygenase, phospholipase A2, and cyclooxygenase-2.
Biochemical and Physiological Effects
2-Chloro-6-Fluorobenzamide has been found to have anti-inflammatory and analgesic effects in animal models. In addition, it has been found to have anti-proliferative and anti-angiogenic effects. These effects are thought to be due to the inhibition of this compound and the modulation of other enzymes.
Advantages and Limitations for Lab Experiments
2-Chloro-6-Fluorobenzamide has several advantages for use in laboratory experiments. It is a potent inhibitor of 2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide, with an IC50 of 0.5 µM, and it has been found to modulate the activity of certain enzymes. In addition, it is relatively easy to synthesize and is relatively stable in aqueous solution. However, 2-Chloro-6-Fluorobenzamide has several limitations. It is not soluble in organic solvents, and it is not stable in organic solvents. In addition, it is rapidly metabolized in vivo, limiting its potential use in clinical applications.
Future Directions
Future research into 2-Chloro-6-Fluorobenzamide could focus on exploring its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. In addition, further research could explore the potential of 2-Chloro-6-Fluorobenzamide to modulate the activity of other enzymes. Finally, further research could explore the potential of 2-Chloro-6-Fluorobenzamide as a therapeutic agent for other diseases, such as cancer.
Synthesis Methods
2-Chloro-6-Fluorobenzamide can be synthesized via a three-step process. The first step involves the reaction of 1-cyclopentanecarboxylic acid with 2,3-dihydro-1H-indol-6-yl chloride in the presence of a base to form 2,3-dihydro-1H-indol-6-yl-1-cyclopentanecarboxylic acid. The second step involves the reaction of the acid with 2-chloro-6-fluorobenzoyl chloride in the presence of a base to form 2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide. The third and final step involves the hydrolysis of the compound to yield the desired product.
Scientific Research Applications
2-Chloro-6-Fluorobenzamide has been studied for its potential use as an inhibitor of cyclooxygenase-2 (2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide). This compound is an enzyme involved in the production of pro-inflammatory molecules and is a known target for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 2-Chloro-6-Fluorobenzamide has been found to be a potent inhibitor of this compound, with an IC50 of 0.5 µM. In addition, 2-Chloro-6-Fluorobenzamide has been found to modulate the activity of certain enzymes, including lipoxygenase, phospholipase A2, and cyclooxygenase-2.
Properties
IUPAC Name |
2-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c22-16-6-3-7-17(23)19(16)20(26)24-15-9-8-13-10-11-25(18(13)12-15)21(27)14-4-1-2-5-14/h3,6-9,12,14H,1-2,4-5,10-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDKTHQOCWRQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6535946.png)
![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535966.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)






